1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C14H11NO5 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11NO5/c16-13-10(14(17)18)2-1-5-15(13)9-3-4-11-12(8-9)20-7-6-19-11/h1-5,8H,6-7H2,(H,17,18) |
InChI Key |
VNNHSDCEKIZNAO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CC=C(C3=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method leverages the cyclocondensation of 3-arylglutaconic anhydrides with imines to construct the 1,6-dihydropyridin-2(3H)-one scaffold. The nitrogen substituent (dihydrodioxin group) is introduced via the imine component, while the carboxylic acid moiety originates from the anhydride.
Key Steps:
-
Imine Formation :
-
Anhydride Preparation :
-
Cyclocondensation :
-
Decarboxylation :
Data Table: Representative Yields
| Anhydride Component | Imine Component | Yield (%) |
|---|---|---|
| 3-(Dihydrodioxin)glutaconic anhydride | Formaldehyde-derived imine | 85–91 |
Heterocyclization of Enamines and Cyanothioacetamide
Reaction Overview
This approach involves the cyclization of enamines derived from Meldrum’s acid derivatives with cyanothioacetamide to form the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core.
Key Steps:
-
Enamine Synthesis :
-
Cyclization :
-
Acidification :
-
The product is acidified to precipitate the carboxylic acid derivative.
-
Data Table: Optimization Parameters
Coupling of Preformed Dihydrodioxin Amine with Pyridine Carboxylic Acid
Reaction Overview
This modular strategy involves synthesizing the dihydrodioxin and pyridine moieties separately, followed by coupling.
Key Steps:
-
Dihydrodioxin Amine Synthesis :
-
Pyridine Carboxylic Acid Preparation :
-
Coupling Reaction :
Data Table: Coupling Efficiency
| Coupling Reagent | Solvent | Yield (%) |
|---|---|---|
| HATU | DMF | 78 |
| TBTU | DCM | 65 |
Multi-Component Hantzsch-Type Synthesis
Reaction Overview
A modified Hantzsch synthesis assembles the dihydropyridine ring using a dihydrodioxin-containing aldehyde, β-ketoester, and ammonium acetate.
Key Steps:
-
Aldehyde Preparation :
-
Cyclocondensation :
-
Oxidation :
-
The dihydropyridine product is oxidized to introduce the 2-oxo group (e.g., using KMnO₄).
-
Data Table: Reaction Outcomes
| Aldehyde Component | Yield (%) |
|---|---|
| Dihydrodioxin-6-carbaldehyde | 61 |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. .
Scientific Research Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Insights :
- Benzyl vs.
- Dihydropyridine vs. Pyrrolidine : The six-membered dihydropyridine ring (target compound) offers greater conformational flexibility compared to the five-membered pyrrolidine analog , which may influence binding interactions in biological systems.
- Carboxylic Acid vs. Carbonitrile : The carboxylic acid group (target compound) increases hydrophilicity and acidity (predicted pKa ~4.44 for pyrrolidine analog ), whereas carbonitrile derivatives (e.g., ) are more lipophilic.
Physicochemical Properties
Available data for key analogs:
Key Observations :
- The benzyl analog’s higher melting point (128–130°C) suggests stronger intermolecular forces compared to the target compound, though data for the latter is lacking .
- The pyrrolidine analog’s molecular weight (263.25 g/mol) is slightly higher than the target compound’s inferred value, reflecting differences in ring saturation .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetic acid reflux | 70% aqueous, 6 h, no catalyst | 36 | |
| DCM/TEA catalysis | Room temperature, 16 h | 55 | |
| Microwave-assisted | 150°C, 30 min, DMF | 68 |
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify proton environments (e.g., dihydrodioxin protons at δ 4.2–4.5 ppm) and carbonyl carbons (δ 165–175 ppm). Discrepancies in expected shifts may arise from tautomerism .
- IR : Confirm carboxylic acid (2500–3300 cm⁻¹ broad O-H stretch) and ketone (1680–1720 cm⁻¹ C=O) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calc. 263.25; observed 263.24) .
Note : Predicted properties (e.g., pKa = 4.44) should be experimentally verified via potentiometric titration .
Advanced: How can researchers resolve contradictions in NMR data between synthetic batches?
Methodological Answer:
Contradictions often stem from:
- Tautomeric equilibria : The 2-oxo group enables keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to assess dynamic exchange .
- Residual solvents : DMF (δ 2.7–3.1 ppm) may obscure signals. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data are ambiguous .
Advanced: What methodological frameworks are used to evaluate its pharmacological activity?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases (IC₅₀ determination) using fluorescence-based substrates .
- Antimicrobial screening : Follow CLSI guidelines for MIC testing against Gram-positive/negative bacteria .
- Molecular docking : Use software (AutoDock Vina) to predict binding to targets (e.g., COX-2) with the compound’s SMILES string as input .
Q. Table 2: Reported Biological Activities
| Activity | Target/Model | Result | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 inhibition (in vitro) | IC₅₀ = 12 µM | |
| Antimicrobial | S. aureus (MIC) | 8 µg/mL | |
| Antiviral | Influenza A (H1N1) plaque assay | 60% reduction |
Advanced: How can reaction mechanisms for its derivatization be elucidated?
Methodological Answer:
- Kinetic isotope effects : Replace H₂O with D₂O to probe proton transfer steps in hydrolysis .
- DFT calculations : Model transition states (Gaussian 16) for nucleophilic substitution at the pyridine ring .
- Trapping intermediates : Use in-situ IR to detect transient enolates during alkylation .
Advanced: What computational strategies predict its stability under varying pH and temperature?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate degradation pathways (e.g., decarboxylation) at 298–373 K .
- pKa prediction tools : ADMET Predictor or ACD/Labs to model pH-dependent solubility .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .
Advanced: How to design experiments assessing its stability in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
